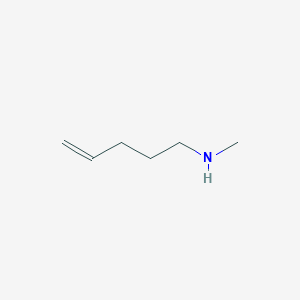

Methyl(pent-4-en-1-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylpent-4-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-3-4-5-6-7-2/h3,7H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQULHOYRZBAPJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337298 | |

| Record name | N-methylpent-4-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-72-1 | |

| Record name | N-methylpent-4-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformation Studies of Methyl Pent 4 En 1 Yl Amine

Intramolecular Cyclization Reactions

Intramolecular cyclization of aminoalkenes like methyl(pent-4-en-1-yl)amine is an atom-economical and efficient method for synthesizing valuable nitrogen heterocycles. researchgate.net Two prominent catalytic strategies, Ring-Closing Metathesis (RCM) and hydroamination, have been extensively studied to achieve these transformations, leading to unsaturated and saturated rings, respectively.

Ring-Closing Metathesis (RCM) is a powerful reaction in organic synthesis for forming unsaturated rings through the intramolecular reaction of two alkene moieties. wikipedia.org In the case of a diene substrate derived from this compound, this reaction would lead to the formation of a tetrahydropyridine (B1245486) ring system.

A significant challenge in the RCM of amine-containing olefins is the potential for the Lewis basic nitrogen atom to interact with and deactivate the metal-alkylidene catalyst. nih.gov This interaction can reduce catalytic activity and lower product yields. researchgate.net The nucleophilicity of unprotected primary and secondary amines often leads to the formation of stable, inactive catalyst complexes, thereby inhibiting the metathesis process. nih.govresearchgate.net

Several strategies have been developed to mitigate this catalyst inhibition:

Protection of the Amine: The nucleophilicity of the amine can be reduced by converting it into a less basic functional group, such as a carbamate, amide, or sulfonamide. nih.gov This approach has been widely successful in promoting RCM for the synthesis of nitrogen heterocycles.

Use of Additives: The addition of acids can lead to the in situ formation of an ammonium (B1175870) salt. nih.gov This protonation of the amine prevents its coordination to the metal center, thus preserving the catalyst's activity.

Advanced Catalyst Design: The development of more robust and tolerant catalysts has been crucial. Ruthenium catalysts featuring N-heterocyclic carbene (NHC) ligands, such as the Grubbs second-generation and Hoveyda-Grubbs catalysts, exhibit enhanced stability and activity in the presence of functional groups like amines compared to their first-generation counterparts. nih.govorganic-chemistry.org These catalysts have enabled the successful RCM of challenging substrates like unsubstituted bis-allylamine with high yields and lower catalyst loadings. nih.gov

The choice of catalyst and reaction conditions is critical for the successful RCM of amine-containing substrates, as summarized in the table below.

| Catalyst Generation | Ligands | Amine Substrate Compatibility | Ref. |

| Grubbs 1st Gen (G-I) | Tricyclohexylphosphine | Generally requires amine protection or protonation. | nih.gov |

| Schrock's Catalyst | Molybdenum-based | Effective for allylamines, providing good to excellent yields. | nih.gov |

| Grubbs 2nd Gen (G-II) | N-Heterocyclic Carbene (NHC) | More tolerant to free amines; improved yields for substrates like bis-allylamine. | nih.govresearchgate.net |

| Hoveyda-Grubbs (HG-II) | Isopropoxy-styrenyl ether, NHC | High stability and activity; effective for various amine-containing olefins. | nih.gov |

This table provides a general overview of catalyst compatibility.

While the direct RCM of this compound itself leads to a six-membered ring, the principles of stereocontrol in RCM are broadly applicable, particularly in the synthesis of larger, more complex macrocyclic structures containing nitrogen. Asymmetric RCM has emerged as a powerful tool for controlling the stereochemical outcome of these cyclizations.

Key developments in this area include the use of chiral catalysts, particularly molybdenum alkylidene complexes developed by Hoveyda and Schrock. nih.gov These catalysts have been successfully employed in the asymmetric RCM of dienes and the desymmetrization of meso-trienes to generate cyclic amines and bicyclic structures with high levels of enantiomeric excess (up to 98% ee). nih.gov The stereochemistry of the resulting cyclic olefin is dictated by the chiral environment of the catalyst during the metathesis reaction.

In related cyclization reactions for forming nitrogen heterocycles, high levels of diastereoselectivity have also been observed. For instance, in the copper(II) carboxylate promoted intramolecular carboamination for the synthesis of 2,5-disubstituted pyrrolidines, a high preference for the cis isomer is often achieved. nih.gov Although not a metathesis reaction, this highlights the potential for achieving high stereocontrol in the cyclization of amine-containing olefinic substrates.

RCM is a cornerstone for the synthesis of unsaturated five- and six-membered nitrogen heterocycles, such as pyrrolines and tetrahydropyridines. nih.gov The intramolecular RCM of a protected N-allyl-N-homoallylamine, a substrate structurally related to this compound, yields a protected 1,2,3,4-tetrahydropyridine. organic-chemistry.org Subsequent transformation of the resulting enamide can provide access to fully saturated piperidine (B6355638) rings. organic-chemistry.org

The direct RCM of an appropriately substituted diene derived from this compound would be expected to form 1-methyl-1,2,3,4-tetrahydropyridine. This reaction serves as an efficient entry point to the piperidine core structure, with the remaining double bond providing a functional handle for further chemical modifications. nih.gov Similarly, the RCM of diallylamines is a well-established route to pyrroline (B1223166) derivatives. organic-chemistry.org These reactions often employ ruthenium-based catalysts and can be part of tandem sequences, for example, a one-pot RCM-isomerization sequence to yield cyclic enamides. organic-chemistry.org

| Substrate Type | Catalyst System | Product Heterocycle | Ref. |

| Diallylamines | Ru-catalyst (e.g., Grubbs) | Pyrrolines | organic-chemistry.org |

| N-Allyl-N-homoallylamines | Ru-carbene / Ru-hydride | Cyclic Enamides (Tetrahydropyridine precursors) | organic-chemistry.org |

| Olefin-containing enamides | Ru-based catalysts | Protected cyclic enamides (5- & 6-membered) | organic-chemistry.org |

This table showcases examples of nitrogen heterocycle synthesis via RCM.

Catalytic intramolecular hydroamination, the addition of an N-H bond across a C=C double bond, represents one of the most direct and atom-economical methods for synthesizing saturated cyclic amines. researchgate.net This transformation is particularly relevant for this compound, which can cyclize to form 1-methyl-2-methylpyrrolidine.

Complexes of rare-earth metals (lanthanides) are highly effective catalysts for the intramolecular hydroamination of aminoalkenes. researchgate.net These catalysts have shown significant activity for the cyclization of substrates like this compound.

Research has demonstrated that organolanthanide complexes, such as Me₂Si(Me₄C₅)₂NdCH(TMS)₂, can efficiently catalyze the cyclization of CH₃HN(CH₂)₃CH=CH₂ (this compound). northwestern.edu The reaction proceeds to yield the corresponding five-membered ring, 1-methyl-2-methylpyrrolidine, following Markovnikov addition.

Key findings from studies on rare-earth metal-catalyzed hydroamination include:

Effect of Metal Ion Size: For the intramolecular hydroamination of aminoalkenes, the reaction rate generally increases almost linearly as the ionic radius of the lanthanide metal increases. acs.org

Reaction Mechanism: Kinetic and computational studies suggest that the reaction proceeds via a stepwise σ-insertive mechanism. This involves the insertion of the C=C bond into the metal-nitrogen (Ln-N) bond, followed by protonolysis of the resulting metal-carbon (Ln-C) bond, which is the turnover-limiting step. acs.org

Catalyst Precursors: A range of rare-earth metal complexes, including those stabilized by pyridine (B92270) methylene (B1212753) fluorenyl ligands and enantiopure binaphthylamine ligands, have been synthesized and investigated as catalysts. acs.orgnih.gov Ytterbium and lutetium ionic complexes, for example, have been found to be efficient catalysts for the hydroamination/cyclization of aminopentenes under mild conditions. nih.gov

| Catalyst Precursor | Substrate | Turnover Frequency (Nt, h⁻¹) | Temperature (°C) | Ref. |

| Me₂Si(Me₄C₅)₂NdCH(TMS)₂ | CH₃HN(CH₂)₃CH=CH₂ | 11 | 25 | northwestern.edu |

| Cp′₂LaCH(TMS)₂ | H₂N(CH₂)₃CH=CH₂ | 5 | 60 | northwestern.edu |

| Cp′₂LaCH(TMS)₂ | H₂NCH₂C(CH₃)₂CH₂CH=CH₂ | 95 | 25 | northwestern.edu |

This table presents selected data for organolanthanide-catalyzed hydroamination/cyclization of various amino olefins. Cp′ = η⁵-Me₅C₅; TMS = Trimethylsilyl.

While highly active, a notable consideration for early-transition metal and rare-earth metal catalysts is their sensitivity to air and moisture, as well as their limited tolerance for certain polar functional groups. nih.gov

Catalytic Hydroamination/Cyclization for Saturated Ring Formation

Mechanistic Insights into Metal-Mediated Cyclization Processes

The presence of both a nucleophilic nitrogen atom and a reactive double bond within the same molecule makes this compound an ideal substrate for metal-mediated cyclization reactions, primarily leading to the formation of substituted pyrrolidines. These transformations are of significant interest in synthetic organic chemistry due to the prevalence of the pyrrolidine (B122466) ring in natural products and pharmaceuticals.

Palladium-catalyzed cyclizations are among the most studied for N-alkenylamines. The mechanism of these reactions, often referred to as intramolecular hydroamination, can proceed through different pathways depending on the catalyst system and reaction conditions. A common mechanistic pathway involves the coordination of the palladium(II) catalyst to the alkene. This is followed by the intramolecular attack of the nitrogen atom on the activated alkene, a process known as aminopalladation. This key step can proceed via two distinct stereochemical pathways: syn-aminopalladation or anti-aminopalladation.

In a syn-aminopalladation pathway, the amine attacks the double bond from the same face as the palladium catalyst. This is often proposed to occur via an insertion of the alkene into a palladium-nitrogen bond. Conversely, an anti-aminopalladation involves the attack of the amine on the face of the alkene opposite to the palladium catalyst. The outcome of this stereochemical choice significantly impacts the structure of the resulting products, especially when additional stereocenters are present. For instance, studies on similar substrates have shown that the choice of ligands on the palladium catalyst can influence the dominant pathway. nih.gov

Following the aminopalladation step, a palladium-alkyl intermediate is formed. This intermediate can then undergo several transformations to regenerate the catalyst and yield the final product. A common pathway is β-hydride elimination, which, depending on the regioselectivity, can lead to different isomeric products. Subsequent reductive elimination or other termination steps complete the catalytic cycle. nih.gov

The nature of the metal catalyst is crucial. While palladium is widely used, other metals like calcium and magnesium have also been shown to be effective precatalysts for the hydroamination/cyclization of aminoalkenes. nih.gov These reactions often proceed under mild conditions and can be highly efficient. Mechanistic studies on these systems suggest that the reaction rate can be influenced by factors such as the ring size being formed (with five-membered rings often being favored), the Thorpe-Ingold effect, and the substitution pattern on the alkene. nih.gov

Table 1: Factors Influencing Metal-Mediated Cyclization of N-Alkenylamines

| Factor | Influence on Cyclization | Mechanistic Implication |

| Metal Catalyst | Determines reaction pathway and efficiency. | Palladium(II) often proceeds via aminopalladation. nih.gov Calcium and magnesium complexes can also be effective. nih.gov |

| Ligands | Can control the stereochemical outcome (syn vs. anti). | Influences the coordination environment of the metal and the approach of the nucleophile. nih.gov |

| Substrate Structure | Ring size, substitution pattern, and Thorpe-Ingold effect. | Affects the rate of cyclization and the stability of intermediates. nih.gov |

| Reaction Conditions | Temperature, solvent, and additives. | Can alter the dominant mechanistic pathway and product distribution. nih.gov |

Intermolecular Reaction Pathways

In addition to intramolecular cyclizations, the two functional groups of this compound can react independently in intermolecular processes.

The terminal double bond in this compound is susceptible to electrophilic attack. A classic example of this type of reaction is the addition of halogens, such as bromine (Br₂). The reaction proceeds through the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. libretexts.orgmasterorganicchemistry.com This intermediate is then opened by the attack of a nucleophile. In the case of using Br₂ in an inert solvent, the nucleophile would be a bromide ion (Br⁻), leading to the formation of a vicinal dibromide. masterorganicchemistry.com

The regioselectivity of this addition is governed by Markovnikov's rule in cases where an unsymmetrical electrophile (like HBr) is used. The electrophile (H⁺) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The subsequent attack of the nucleophile (Br⁻) at the more substituted carbon yields the final product.

The secondary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles. For instance, it can undergo N-alkylation when treated with alkyl halides through an Sₙ2 mechanism. youtube.com Similarly, acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form the corresponding amide. nih.gov

The nucleophilicity of the amine can also be harnessed in reactions with carbonyl compounds. For example, reaction with an aldehyde or ketone will initially form a hemiaminal intermediate, which can then dehydrate to form an enamine, given that the starting amine is secondary. youtube.com This reactivity is fundamental in various synthetic transformations. youtube.com

Table 2: Intermolecular Reactivity of this compound

| Functional Group | Reagent | Reaction Type | Product Type |

| Alkene | Br₂ | Electrophilic Addition | Vicinal Dibromide |

| Alkene | HBr | Electrophilic Addition | Alkyl Halide |

| Amine | Alkyl Halide | N-Alkylation (Sₙ2) | Tertiary Amine |

| Amine | Acyl Chloride | N-Acylation | Amide |

| Amine | Ketone/Aldehyde | Nucleophilic Addition/Dehydration | Enamine |

Advanced Reaction Mechanisms and Intermediates

The combination of the amine and alkene functionalities allows for more complex, tandem reaction sequences beyond simple cyclization. For instance, palladium-catalyzed processes can involve a cascade of events. After the initial aminopalladation, the resulting palladium-alkyl intermediate can, instead of undergoing β-hydride elimination, participate in further reactions. If a suitable coupling partner is present, cross-coupling reactions can occur, leading to more complex molecular architectures.

Furthermore, the initial product of cyclization, a substituted pyrrolidine, can itself be a substrate for further transformations. For example, N-aryl-substituted pyrrolidines can be synthesized through reductive amination of diketones with anilines, a process that can be catalyzed by iridium complexes via transfer hydrogenation. mdpi.com While not a direct reaction of this compound, such transformations highlight the synthetic utility of the pyrrolidine core that can be generated from it.

The formation of enamines from the secondary amine and a carbonyl compound opens up another avenue of advanced reactivity. Enamines are versatile intermediates in organic synthesis, capable of acting as nucleophiles in reactions such as alkylations and conjugate additions. The relative stability and reactivity of enamines derived from various secondary amines have been studied, providing insight into their synthetic potential. nih.gov

In the context of metal-catalyzed reactions, the initial coordination of the metal to the bifunctional substrate can lead to the formation of various metallacyclic intermediates. The stability and subsequent reactivity of these intermediates are key to determining the final product. Understanding the factors that control the formation and fate of these intermediates is a central theme in the ongoing research in this area.

Sophisticated Spectroscopic and Structural Elucidation of Methyl Pent 4 En 1 Yl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the structure of organic compounds in solution. omicsonline.org For Methyl(pent-4-en-1-yl)amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

While 1D NMR (¹H and ¹³C) provides initial information, complex molecules often yield overcrowded spectra. omicsonline.org Multi-dimensional techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for resolving ambiguities and confirming the complete chemical structure. omicsonline.orgresearchgate.net

¹H NMR: The proton NMR spectrum provides initial assignments. The N-methyl group protons typically appear as a sharp singlet between δ 2.2-2.6 ppm. libretexts.org Protons adjacent to the nitrogen are deshielded, as are the vinylic protons of the double bond (δ 4.9-5.9 ppm). The remaining methylene (B1212753) protons form a complex multiplet pattern in the aliphatic region.

¹³C NMR: The carbon spectrum shows distinct signals for each carbon environment. The carbon attached to the nitrogen is deshielded, appearing around 20 ppm downfield compared to a similar alkane. libretexts.org The vinylic carbons are observed in the δ 114-140 ppm region.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons along the pentenyl chain (e.g., H-1' to H-2', H-2' to H-3', and H-3' to H-4'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the N-methyl proton signal to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting structural fragments. Key HMBC correlations would include the N-methyl protons to the C-1' of the pentenyl chain and the H-3' protons to the vinylic C-5'.

The following table summarizes the predicted NMR data for this compound based on typical chemical shifts and correlation experiments.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N-CH₃ | ~2.4 (s, 3H) | ~36.0 | C-1' |

| N-H | Broad signal | - | - |

| C-1' | ~2.6 (t, 2H) | ~51.0 | N-CH₃ |

| C-2' | ~1.6 (m, 2H) | ~30.0 | C-1', C-3', C-4' |

| C-3' | ~2.1 (m, 2H) | ~33.0 | C-1', C-2', C-4', C-5' |

| C-4' | ~5.8 (m, 1H) | ~138.0 | C-2', C-3', C-5' |

| C-5' | ~5.0 (m, 2H) | ~115.0 | C-3', C-4' |

s = singlet, t = triplet, m = multiplet

Beyond connectivity, NMR can provide insights into the three-dimensional shape and flexibility of a molecule in solution. copernicus.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. arxiv.orgnih.gov For this compound, NOESY can reveal through-space interactions between the N-methyl protons and protons on the pentenyl chain (e.g., H-1' and H-2'). The presence and intensity of these NOE cross-peaks help to define the molecule's folded or extended conformations in solution. nih.gov The analysis can reveal if the molecule exists in a single, dominant conformation or as an equilibrium of multiple, rapidly interconverting conformers. copernicus.org

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural details through the analysis of its fragmentation patterns.

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This allows for detailed structural elucidation by piecing together fragmentation pathways. nih.gov For aliphatic amines, the most characteristic fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

For this compound (Molecular Weight: 99.17 g/mol ), the molecular ion ([M]⁺˙) would be observed at m/z 99. uni.lunih.gov Key fragmentation pathways would include:

Alpha-cleavage: The bond between C-1' and C-2' can break, leading to the formation of a stable, resonance-stabilized iminium cation at m/z 44 (CH₂=N⁺H-CH₃). This is often the base peak in the spectrum of secondary amines. whitman.edu

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), producing a fragment at m/z 84 .

Cleavage involving the double bond: Fragmentation can also be initiated at the allyl position (C-3'), leading to various hydrocarbon losses.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 99 | 44 | C₄H₇• (Prop-2-en-1-yl-methyl radical) | α-Cleavage at C1'-C2' bond |

| 99 | 84 | •CH₃ (Methyl radical) | Cleavage of N-CH₃ bond |

| 99 | 58 | C₃H₅• (Allyl radical) | Cleavage at C2'-C3' bond |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is an analytical technique where a material is heated to a high temperature in an inert atmosphere, and the resulting smaller, volatile fragments (pyrolyzates) are separated by gas chromatography and identified by mass spectrometry. eag.com While typically used for polymers, it can also be applied to characterize complex organic materials and study degradation pathways. eag.comwaters.com

For the analysis of related complex amine mixtures or polymeric materials containing amine functionalities, Py-GC/MS can identify characteristic degradation products. unibo.it The pyrolysis of a compound like this compound would likely yield a complex mixture of smaller amines, nitriles, and hydrocarbons. Often, derivatization agents like hexamethyldisilazane (B44280) (HMDS) are used during pyrolysis to convert polar functional groups (like amines) into more volatile silylated derivatives, enhancing their detection by GC-MS. nih.govwikipedia.org This approach is valuable for identifying specific structural motifs within larger, more complex samples containing related amine structures.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. mt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com For a secondary amine like this compound, a key feature is the N-H stretching vibration, which appears as a single, moderately sharp band in the 3300-3500 cm⁻¹ region. libretexts.orgpressbooks.puborgchemboulder.com Other characteristic absorptions include:

C-H stretching: Aliphatic (sp³ C-H) stretches appear just below 3000 cm⁻¹, while vinylic (sp² C-H) stretches appear just above 3000 cm⁻¹.

C=C stretching: A moderate absorption around 1640 cm⁻¹ indicates the terminal double bond.

N-H bending: A variable intensity band may appear near 1600 cm⁻¹. wpmucdn.com

C-N stretching: Aliphatic C-N stretches are found in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. mt.com It is particularly sensitive to vibrations of non-polar bonds with easily polarizable electron clouds. Therefore, the C=C stretching vibration of the vinyl group in this compound would be expected to produce a strong Raman signal, complementing the often weaker signal in the IR spectrum. Conversely, the polar N-H bond, which gives a clear IR signal, would be weaker in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H | Stretch | 3300-3500 (single, medium) orgchemboulder.com | Weak |

| C-H (sp²) | Stretch | 3080-3010 | Medium |

| C-H (sp³) | Stretch | 2960-2850 | Strong |

| C=C | Stretch | ~1640 (medium) | Strong |

| N-H | Bend | ~1600 (variable) wpmucdn.com | Weak |

| C-N | Stretch | 1250-1020 (medium-weak) orgchemboulder.com | Medium |

Single-Crystal X-ray Diffraction Analysis of Crystalline Derivatives

Detailed research findings and data tables concerning the single-crystal X-ray diffraction analysis of crystalline derivatives of this compound are not available in the reviewed scientific literature. This analytical technique is crucial for unequivocally determining the three-dimensional atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. Such data is foundational for understanding the structure-property relationships of a compound.

The absence of published crystallographic data for derivatives of this compound means that a definitive analysis of its solid-state structure, including the generation of interactive data tables for crystallographic parameters, cannot be provided.

Computational Chemistry and Theoretical Investigations of Methyl Pent 4 En 1 Yl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl(pent-4-en-1-yl)amine, these methods can predict its electronic structure, which in turn governs its reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would focus on determining its ground state properties, such as molecular geometry, electronic energy, and the distribution of electron density. These calculations are crucial for understanding the molecule's stability and its behavior in chemical reactions.

In a typical DFT study on a molecule like this compound, the process would involve selecting an appropriate functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Kohn-Sham equations. The output of these calculations would provide optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive.

Transition state modeling is a powerful computational tool used to explore the mechanisms of chemical reactions. By identifying and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can understand the kinetics and feasibility of a particular reaction pathway. For this compound, this could involve studying reactions such as hydroamination or other additions to the double bond.

The process of transition state modeling involves locating the saddle point on the potential energy surface that connects reactants and products. This is often a computationally intensive task that requires sophisticated algorithms. Once the transition state geometry is found, its energy can be calculated to determine the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

While specific transition state models for reactions of this compound are not documented in current literature, the principles are well-established. For example, DFT has been used to model the transition states in the hydroamination of alkenes, a reaction class to which the intramolecular cyclization of a molecule like this compound could belong. acs.orgfrontiersin.orgresearchgate.netlibretexts.orgacs.org Such studies elucidate the step-by-step mechanism, including the role of catalysts and the factors influencing regioselectivity and stereoselectivity. acs.orgresearchgate.net These computational approaches could be directly applied to predict the most likely reaction pathways for this compound under various conditions.

Conformational Analysis and Energy Landscapes

Molecules with single bonds, like this compound, are not static structures but can exist in various spatial arrangements called conformations. Conformational analysis involves studying the different conformations and their relative energies to understand the molecule's flexibility and the most stable three-dimensional structures. libretexts.orgchemistrysteps.comlibretexts.org

The conformational landscape of this compound would be determined by the rotation around its single bonds. Key rotations would include those around the C-C bonds of the pentenyl chain and the C-N bond. Each rotation leads to different spatial arrangements of the methyl group, the amine hydrogen, and the vinyl group, resulting in conformers with varying degrees of steric and torsional strain.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to systematically explore the potential energy surface associated with these rotations. This would involve creating a grid of dihedral angles and calculating the energy for each point to generate a conformational energy map. The low-energy regions on this map correspond to the most stable conformations. While specific conformational analyses for this compound are not published, studies on similar acyclic and cyclic amines demonstrate the utility of these methods in determining preferred geometries and understanding how molecular shape influences properties and reactivity. rsc.org

Predictive Modeling and Database Integration (e.g., Predicted Collision Cross Section values)

In recent years, predictive modeling and the integration of computational data into large databases have become increasingly important in chemical research. One such predicted property is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. CCS values are valuable for identifying compounds in ion mobility-mass spectrometry.

For this compound, predicted CCS values are available in public databases like PubChem. These values are typically calculated using machine learning models trained on large datasets of experimentally determined CCS values. acs.orgnih.govnih.govacs.orgmdpi.com The table below presents the predicted CCS values for various adducts of this compound, calculated using the CCSbase method.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 100.11208 | 121.3 |

| [M+Na]+ | 122.09402 | 127.9 |

| [M-H]- | 98.097524 | 121.5 |

| [M+NH4]+ | 117.13862 | 144.4 |

| [M+K]+ | 138.06796 | 127.2 |

| [M+H-H2O]+ | 82.102060 | 116.7 |

| [M+HCOO]- | 144.10300 | 146.2 |

| [M+CH3COO]- | 158.11865 | 171.1 |

| [M+Na-2H]- | 120.07947 | 128.7 |

| [M]+ | 99.104251 | 121.0 |

| [M]- | 99.105349 | 121.0 |

Data sourced from PubChem CID 541660. acs.org

These predictive models are continuously being refined, with newer approaches like multimodal graph attention networks showing improved accuracy. acs.orgnih.gov The integration of such predicted data into public databases greatly aids in the tentative identification of small molecules in complex samples.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into static properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box, often with a solvent like water, and then allowing the system to evolve over a period of nanoseconds or longer. The force field, a set of parameters that describes the potential energy of the system, is a critical component of MD simulations.

Although specific MD simulations for this compound are not found in the literature, the methodology is widely applied to study a range of molecules, from simple organic compounds to complex biomolecules. nih.govnih.gov Such simulations could be used to investigate the conformational flexibility of this compound in solution, study its interactions with other molecules, and explore processes like its diffusion and transport properties. The Automated Topology Builder (ATB) is an example of a tool that can facilitate the development of force fields for such simulations. nih.gov

Environmental Fate and Chemical Degradation Mechanisms of Methyl Pent 4 En 1 Yl Amine

Chemical Degradation Products and Their Identification

The degradation of Methyl(pent-4-en-1-yl)amine in the environment leads to the formation of a variety of transformation products, the nature of which depends on the specific degradation pathway.

Based on the photochemical degradation mechanisms, the following products can be anticipated:

From Ozonolysis: Cleavage of the pent-4-en-1-yl chain at the double bond is expected to yield Formaldehyde and 4-(Methylamino)butanal .

From •OH Radical Reactions: A more complex mixture of products is expected, including:

Aldehydes and ketones from the oxidation of the alkyl chain.

Nitrogen-containing compounds such as amides, nitrosamines (e.g., N-nitrosothis compound), and nitramines in the presence of NOx ieaghg.org.

Smaller amines and ammonia (B1221849) through cleavage of C-N bonds ieaghg.org.

The identification of these degradation products typically requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying unknown compounds in complex environmental matrices nih.govcore.ac.ukscirp.org. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) analyzers, can provide accurate mass measurements, which aids in the determination of the elemental composition of the degradation products nih.gov.

Below is a table of potential degradation products and the analytical methods that could be employed for their identification.

| Potential Degradation Product | Parent Compound | Degradation Pathway | Potential Identification Method |

|---|---|---|---|

| Formaldehyde | This compound | Ozonolysis | GC-MS (after derivatization), HPLC-UV |

| 4-(Methylamino)butanal | This compound | Ozonolysis | GC-MS, LC-MS |

| N-Nitrosothis compound | This compound | Photochemical oxidation with NOx | LC-MS/MS, GC-TEA (Thermal Energy Analyzer) |

| Various oxygenated hydrocarbons | This compound | •OH radical reaction | GC-MS, LC-HRMS |

Modeling of Environmental Persistence and Transport

In the absence of experimental data for this compound, its environmental persistence and transport can be estimated using various computational models. These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, predict the environmental behavior of chemicals based on their molecular structure researchgate.netepa.gov.

EPI Suite™ (Estimation Program Interface): This is a widely used suite of models developed by the U.S. Environmental Protection Agency (EPA) epa.gov. It can estimate various physical-chemical properties and environmental fate parameters, including:

Atmospheric Oxidation Rate: The AOPWIN™ (Atmospheric Oxidation Program) module estimates the rate constant for the reaction with hydroxyl radicals, which can be used to calculate the atmospheric half-life.

Biodegradation: The BIOWIN™ module predicts the probability of aerobic and anaerobic biodegradation.

Soil Adsorption Coefficient (Koc): The KOCWIN™ module estimates the tendency of the chemical to adsorb to soil and sediment.

Henry's Law Constant: This parameter, which indicates the partitioning between air and water, is crucial for assessing its volatility from aqueous systems.

QSAR Models for Degradation Rates: Specific QSAR models have been developed to predict the rate constants for the reaction of organic compounds with atmospheric oxidants like •OH and O₃ researchgate.net. These models use molecular descriptors, which are numerical representations of the chemical's structure and electronic properties (e.g., energy of the highest occupied molecular orbital - HOMO, bond order) to correlate with reactivity researchgate.net. For this compound, such models could provide estimates of its atmospheric lifetime.

The predictions from these models are valuable for conducting preliminary risk assessments and prioritizing chemicals for further experimental testing. However, it is important to note that these are estimations and may have associated uncertainties.

| Environmental Fate Parameter | Modeling Approach | Significance for this compound |

|---|---|---|

| Atmospheric Half-life (vs. •OH) | QSAR / AOPWIN™ (EPI Suite™) | Indicates persistence in the atmosphere and potential for long-range transport. |

| Biodegradability | QSAR / BIOWIN™ (EPI Suite™) | Predicts removal potential in soil and water treatment systems. |

| Soil Adsorption (Koc) | QSAR / KOCWIN™ (EPI Suite™) | Determines mobility in soil and potential for groundwater contamination. |

| Water Solubility | QSAR / WSKOWWIN™ (EPI Suite™) | Affects transport and distribution in aqueous environments. |

Emerging Research Applications and Future Directions for Methyl Pent 4 En 1 Yl Amine Derivatives

Utilization as a Building Block in Complex Organic Synthesis

The presence of two reactive functional groups within a flexible carbon chain makes methyl(pent-4-en-1-yl)amine an attractive starting material for the construction of intricate molecular frameworks.

The intramolecular reactions of unsaturated amines are a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.gov this compound and its derivatives are ideal precursors for the synthesis of substituted piperidines, which are prevalent motifs in many biologically active compounds and natural products. whiterose.ac.ukresearchgate.net

One of the key methods for this transformation is intramolecular hydroamination, where the amine moiety adds across the double bond. This can be achieved using various catalytic systems, including those based on transition metals or through metal-free approaches. nih.govrsc.org For instance, the cyclization of N-alkenyl-N-methylamines can lead to the formation of piperidine (B6355638) rings. whiterose.ac.uk The reaction can be envisioned to proceed via a 6-endo-trig cyclization, which, while sometimes disfavored by Baldwin's rules, can be promoted under specific catalytic conditions. nih.gov

Furthermore, functionalization of the double bond prior to cyclization can introduce additional diversity. For example, electrophilic addition to the alkene can be followed by nucleophilic attack by the amine to form various substituted piperidines. researchgate.netepa.gov The resulting heterocyclic scaffolds can serve as key intermediates in the synthesis of complex alkaloids and pharmaceutical agents. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Material Derivative | Reaction Type | Resulting Heterocycle | Potential Significance |

|---|---|---|---|

| N-protected this compound | Intramolecular Hydroamination | Substituted Piperidine | Core of various alkaloids and pharmaceuticals whiterose.ac.ukresearchgate.net |

| This compound | Iodoamination/Aziridination | 3-Amino-2-substituted Piperidine | Precursor for complex natural products researchgate.net |

The dual functionality of this compound also lends itself to the synthesis of more complex polycyclic and macrocyclic structures. Polycyclization reactions, often proceeding through cascade mechanisms, can rapidly build molecular complexity from simple acyclic precursors. rsc.org For instance, strategies involving the cyclocondensation of N-amidinyliminium ions with alkenes have been used to create polycyclic guanidines. nih.gov While not a direct application, this showcases a relevant strategy for forming polycyclic systems from unsaturated precursors.

Macrocycles are of significant interest in fields such as drug discovery and materials science. The synthesis of macrocycles often relies on strategies that overcome the entropic penalty of bringing two reactive ends of a long chain together. whiterose.ac.uk Methodologies such as ring-closing metathesis (RCM) are particularly well-suited for unsaturated substrates. Derivatives of this compound, especially those incorporating another polymerizable group, could be employed in RCM to generate novel macrocyclic polyamines. researchgate.net Additionally, multicomponent reactions offer a powerful approach to the one-pot synthesis of complex macrocycles, and the amine functionality of this compound makes it a suitable component for such transformations. nih.govnih.gov

Development of New Catalytic Systems Incorporating Unsaturated Amine Ligands

The amine functionality in this compound can act as a ligand for transition metals, while the pendant alkene offers a site for further modification or for influencing the catalytic environment. Unsaturated amine ligands are valuable in catalysis as they can chelate to a metal center and the electronic properties of the double bond can be tuned to modulate the activity and selectivity of the catalyst. acs.org

N-heterocyclic carbenes (NHCs) are a prominent class of ligands in homogeneous catalysis, and their synthesis often involves amine precursors. rutgers.edu It is conceivable that this compound could be incorporated into the backbone of an NHC ligand, where the pentenyl group could influence the steric and electronic properties of the resulting catalyst. rutgers.edu Such ligands could find application in a wide range of transition-metal-catalyzed reactions, including cross-coupling and C-H activation. nih.govacs.org The combination of enamine catalysis with transition metal catalysis is another emerging area where amine-containing ligands play a crucial role in activating substrates. nih.gov

Exploration in Materials Science and Polymer Chemistry

The incorporation of amine functionalities into polymers can significantly alter their properties, imparting characteristics such as improved adhesion, thermal stability, and the ability to be functionalized further. numberanalytics.com this compound, with its polymerizable alkene group, is a promising monomer for the synthesis of amine-functionalized polymers.

Free radical polymerization of the vinyl group in this compound or its derivatives could lead to polymers with pendant secondary amine groups along the backbone. numberanalytics.comdoi.org These amine groups can serve as sites for post-polymerization modification, allowing for the introduction of a wide range of functional groups and the tuning of the polymer's properties for specific applications. researchgate.net For example, quaternization of the amine groups can render the polymer water-soluble and suitable for applications such as water treatment or as polyelectrolytes. doi.org Furthermore, the amine groups can enhance the adhesive properties of the polymer, making it a candidate for coatings and adhesives that can chelate to metal surfaces. doi.org

Table 2: Potential Polymer Architectures and Applications

| Polymerization Method | Resulting Polymer | Potential Application | Supporting Principle |

|---|---|---|---|

| Free Radical Polymerization | Poly(this compound) | Adhesives, Coatings | Amine groups enhance adhesion to metal surfaces doi.org |

| Copolymerization with other monomers | Functionalized Copolymers | Drug Delivery, Gene Delivery | Incorporation of amine functionality for specific interactions doi.org |

Bio-inspired and Biomimetic Chemical Transformations

Nature often employs cyclization reactions of unsaturated precursors to construct complex molecular architectures. Bio-inspired and biomimetic synthesis seeks to emulate these efficient and selective transformations in the laboratory. The structure of this compound is reminiscent of substrates that undergo bio-inspired cyclizations.

For example, bio-inspired radical cyclizations of tryptamine (B22526) derivatives have been used to synthesize complex heterocyclic products. nih.gov Similarly, aza-Prins cyclizations, which are biomimetic reactions, are powerful tools for the synthesis of nitrogen-containing heterocycles and polycyclic alkaloids from unsaturated amine precursors. acs.org The reaction of an iminium ion, which can be generated from the secondary amine of a this compound derivative, with the internal alkene can trigger a cascade of reactions to form complex polycyclic systems. acs.org Furthermore, biological reductive amination processes, which are fundamental in the biosynthesis of amino acids like proline, showcase nature's approach to forming cyclic amines. libretexts.org These biological precedents provide inspiration for developing new synthetic methods that utilize this compound and its derivatives.

Q & A

Synthesis and Reaction Optimization

Basic Q1: What are the common synthetic routes for preparing Methyl(pent-4-en-1-yl)amine, and how do reaction conditions influence yield and purity? Methodological Answer: this compound can be synthesized via reductive amination of pent-4-enal with methylamine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Solvent-free methods like initiated Chemical Vapor Deposition (iCVD) are also employed for high-purity synthesis, minimizing side reactions . Key factors affecting yield include:

- Catalyst selection : Palladium on carbon enhances hydrogenation efficiency.

- Temperature control : Excess heat may lead to alkene isomerization or polymerization.

- Purification : Column chromatography or recrystallization ensures >95% purity.

Advanced Q2: How can stereochemical challenges in alkylamine derivatives like this compound be addressed during synthesis? Methodological Answer: Stereochemical control requires chiral auxiliaries or asymmetric catalysis. For example:

- Chiral ligands : Use (R)-BINAP with palladium to induce enantioselectivity during hydrogenation .

- Kinetic resolution : Enzymatic methods (e.g., lipases) can separate enantiomers post-synthesis .

Validate stereochemistry via X-ray crystallography (SHELXL refinement ) or chiral HPLC with polarimetric detection.

Structural and Spectroscopic Characterization

Basic Q3: What spectroscopic techniques are most effective for characterizing this compound? Methodological Answer:

- NMR : H NMR identifies vinyl protons (δ 5.2–5.8 ppm) and methylene groups adjacent to the amine (δ 2.4–3.1 ppm). C NMR confirms the alkene (δ 120–130 ppm) and amine-bearing carbons .

- IR : Stretching frequencies at ~1640 cm (C=C) and ~3300 cm (N-H) are diagnostic .

- Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 114.1) and fragmentation patterns .

Advanced Q4: How can crystallographic data resolve ambiguities in molecular conformation? Methodological Answer: Single-crystal X-ray diffraction using SHELX programs determines bond angles, torsion angles, and intermolecular interactions. For this compound hydrochloride (CAS: C5H14Cl2N2O), refinement with SHELXL-2018/3 revealed:

- Bond lengths : N-C = 1.47 Å, C=C = 1.34 Å.

- Packing : Hydrogen-bonding networks stabilize the crystal lattice .

Computational and Mechanistic Studies

Basic Q5: Which computational methods predict the electronic structure and reactivity of this compound? Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates:

- HOMO-LUMO gaps : ~5.2 eV, indicating moderate electrophilicity.

- Reactivity sites : The alkene moiety is susceptible to electrophilic addition.

Basis sets like 6-31G(d,p) balance accuracy and computational cost .

Advanced Q6: How do solvent effects and substituents influence the compound’s tautomeric equilibria? Methodological Answer: Polarizable Continuum Models (PCM) in Gaussian 16 simulate solvent effects. For example:

- Polar solvents (water) : Stabilize zwitterionic forms via hydrogen bonding.

- Nonpolar solvents (hexane) : Favor neutral amine configurations.

Substituents like electron-withdrawing groups shift tautomer ratios by altering charge distribution .

Biological and Material Science Applications

Basic Q7: What biological systems or targets are relevant to this compound derivatives? Methodological Answer: Piperidine/amine derivatives interact with:

- GPCRs : Dopamine or serotonin receptors due to structural mimicry .

- Enzymes : Monoamine oxidases (MAOs) in neurochemical studies.

In vitro assays (MTT, cell viability) assess cytotoxicity, with IC values reported for related compounds .

Advanced Q8: How can this compound serve as a precursor in polymer thin films? Methodological Answer: Functionalization via iCVD creates crosslinked polymers for:

- Drug delivery : pH-responsive hydrogels.

- Sensors : Conductive films with embedded nanoparticles.

Characterize using AFM (surface roughness <10 nm) and DSC (T ~120°C) .

Data Contradictions and Validation

Advanced Q9: How to resolve discrepancies between experimental and computational data for amine derivatives? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.